Guanidine, pentabutyl-

Description

Contextualization within the Field of Substituted Guanidines

Guanidine (B92328), a molecule with a central carbon atom bonded to three nitrogen atoms, serves as the foundational structure for a vast class of compounds known as substituted guanidines. These derivatives, where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups, are of significant interest in various fields of chemistry. nih.govineosopen.org The guanidine moiety is a key structural motif present in many biologically active compounds. nih.gov The introduction of substituents allows for the fine-tuning of the molecule's steric and electronic properties, leading to a wide range of applications. mdpi.com

Substituted guanidines are recognized for their strong basicity, often categorized as "superbases" or "proton sponges," a property attributed to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. ineosopen.org This high Brønsted basicity, coupled with low nucleophilicity in sterically hindered derivatives, makes them valuable reagents in organic synthesis. ineosopen.org The field of combinatorial chemistry has particularly benefited from the diversity offered by substituted guanidines, enabling the synthesis of extensive libraries of compounds for various screening purposes. nih.govresearchgate.net Researchers have developed numerous protocols for the synthesis of these compounds, continually expanding their utility in areas such as catalysis and medicinal chemistry. researchgate.net

Significance of Pentabutylguanidine in Contemporary Chemical Research

Within the broad family of substituted guanidines, pentabutylguanidine emerges as a noteworthy compound in contemporary chemical research. Its structure, featuring five butyl groups attached to the guanidine core, imparts specific properties that make it a valuable tool in organic synthesis.

The primary significance of pentabutylguanidine lies in its role as a strong, non-nucleophilic base. This characteristic is crucial in reactions where a strong base is required to deprotonate a substrate without interfering with electrophilic centers in the molecule. One of the most well-documented applications of pentabutylguanidine is as a catalyst in the synthesis of alpha-chlorinated chloroformates. google.comgoogleapis.comgoogle.comgoogle.com For instance, in the reaction of acetaldehyde (B116499) with phosgene (B1210022), pentabutylguanidine effectively catalyzes the formation of 1-chloroethyl chloroformate in high yield. vdoc.pubepdf.pub This process is of industrial importance as alpha-chlorinated chloroformates are key starting materials for various specialty chemicals, including those used in the pharmaceutical industry. google.comgoogle.com

The catalytic activity of pentabutylguanidine is not limited to this specific transformation. Its strong basicity and solubility in organic solvents make it a candidate for a range of other base-mediated reactions. ineosopen.orgontosight.ai Research has also explored the use of pentabutylguanidine in the synthesis of guanidinium-based ionic liquids, which are of interest for their potential applications in various chemical processes. znaturforsch.com The synthesis and properties of sterically hindered guanidine bases, including pentabutylguanidine, have been a subject of study, highlighting their utility in promoting etherification and esterification reactions. google.com

The table below summarizes key research findings related to the application of pentabutylguanidine.

| Research Area | Application of Pentabutylguanidine | Key Findings |

| Catalysis | Synthesis of alpha-chlorinated chloroformates | Acts as an effective catalyst in the reaction of aldehydes with phosgene. google.comvdoc.pubepdf.pub |

| Organic Synthesis | Strong, non-nucleophilic base | Promotes reactions requiring a strong base with minimal nucleophilic side reactions. ineosopen.org |

| Materials Science | Synthesis of Ionic Liquids | Used in the preparation of guanidinium salt ionic liquids. znaturforsch.com |

Structure

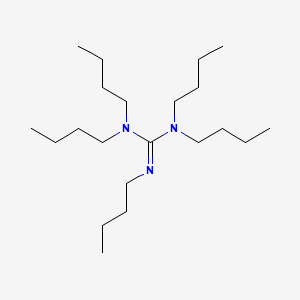

2D Structure

Properties

CAS No. |

114591-53-6 |

|---|---|

Molecular Formula |

C21H45N3 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

1,1,2,3,3-pentabutylguanidine |

InChI |

InChI=1S/C21H45N3/c1-6-11-16-22-21(23(17-12-7-2)18-13-8-3)24(19-14-9-4)20-15-10-5/h6-20H2,1-5H3 |

InChI Key |

AXQUONJGMAVWJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(N(CCCC)CCCC)N(CCCC)CCCC |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for Pentabutylguanidine

Advanced Spectroscopic Methods for Conformational Analysis of Pentabutylguanidine

The conformational flexibility of guanidines is a key determinant of their chemical and biological activity. Due to the presence of multiple rotatable bonds and the potential for complex intramolecular interactions, understanding the preferred conformations of substituted guanidines like pentabutylguanidine is crucial. While standard spectroscopic techniques provide basic structural information, advanced methods such as circular dichroism and fluorescence spectroscopy offer deeper insights into the molecule's three-dimensional structure and dynamic behavior in solution.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While pentabutylguanidine itself is not chiral, it can be studied using CD spectroscopy by introducing a chiral center or by forming complexes with chiral host molecules. This approach, known as induced CD, provides valuable information about the conformation of the guanidine (B92328) moiety within a chiral environment.

The complexation of guanidinium (B1211019) derivatives with chiral hosts, such as bis-porphyrin systems, can induce strong CD signals. jyu.fimdpi.com The sign and intensity of the induced CD spectrum are highly sensitive to the spatial arrangement of the guest molecule within the host. researchgate.net For instance, the binding of a chiral guanidine derivative to a bis(zinc octaethylporphyrin) host resulted in a distinct CD signal in the Soret band region of the porphyrin, which was directly related to the screw arrangement of the two porphyrin subunits induced by the chiral guest. jyu.fimdpi.com

In the context of pentabutylguanidine, one could envision a study where a chiral derivative of pentabutylguanidine is synthesized, or where pentabutylguanidine is complexed with a chiral host. The resulting CD spectrum would be indicative of the preferred conformation of the pentabutylguanidine moiety in that specific chiral context. Variations in the CD spectrum with changes in solvent or temperature could then be used to probe the conformational dynamics.

Table 1: Illustrative CD Data for a Chiral Guanidine-Host Complex

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 420 | +150 |

| 405 | -200 |

| 350 | +50 |

This table is illustrative and based on typical data for chiral guanidine complexes found in the literature. It does not represent actual data for pentabutylguanidine.

Furthermore, CD spectroscopy has been employed to study the interaction of guanidine-containing peptides with DNA and RNA, where the induced CD signal of the nucleic acid can be used as a probe for the binding mode and conformational changes upon interaction. nih.gov This highlights the versatility of CD spectroscopy in studying the conformational behavior of guanidines in various molecular environments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment and conformational changes of a molecule. A molecule can be inherently fluorescent, or a fluorescent tag (fluorophore) can be attached. For non-fluorescent molecules like pentabutylguanidine, derivatization with a fluorophore is a common strategy.

The fluorescence properties of a fluorophore attached to the pentabutylguanidine scaffold would be sensitive to the conformation of the molecule. Changes in the local environment of the fluorophore due to conformational shifts would lead to changes in the fluorescence emission spectrum, including the wavelength of maximum emission (λ_em) and the fluorescence intensity.

For example, studies on fluorescent guanidinium-azacarbazole compounds have shown that their fluorescence emission is responsive to the binding of anions. nih.gov The interaction with an anion alters the electronic properties and conformation of the guanidinium group, which in turn affects the fluorescence of the attached azacarbazole moiety. nih.gov Similarly, the fluorescence of green fluorescent protein (GFP) is quenched during denaturation by guanidine, indicating a change in the protein's structure and the local environment of the chromophore. researchgate.net

In a hypothetical study of pentabutylguanidine, a fluorescent derivative could be synthesized. The fluorescence of this derivative could then be monitored under different conditions (e.g., in various solvents, at different temperatures, or in the presence of binding partners) to infer conformational changes.

Table 2: Hypothetical Fluorescence Data for a Fluorescently Labeled Pentabutylguanidine Derivative

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| Hexane | 350 | 420 | 0.85 |

| Acetonitrile | 350 | 435 | 0.60 |

| Water | 350 | 450 | 0.25 |

This table is hypothetical and illustrates how fluorescence properties might change with the solvent environment, reflecting different conformations. It is not based on experimental data for pentabutylguanidine.

Fluorescence quenching experiments could also be employed to study the accessibility of the fluorophore to quenchers in different conformations. researchgate.net By analyzing the quenching data, information about the degree of exposure or burial of the fluorophore in different conformational states can be obtained.

Applications of Pentabutylguanidine in Catalysis

Organocatalysis by Pentabutylguanidine and Sterically Hindered Guanidines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. Within this field, sterically hindered guanidines, including pentabutylguanidine, have carved out a niche as highly effective catalysts, primarily owing to their exceptional basicity and low nucleophilicity.

Guanidines are a class of organic compounds recognized for their strong basic character. researchgate.net Certain alkylated guanidines are classified as "superbases" because they are stronger bases than the hydroxide ion. researchgate.net The high basicity of guanidines like pentabutylguanidine stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over the three nitrogen atoms. rsc.org

The presence of bulky alkyl groups, such as the five butyl groups in pentabutylguanidine, creates significant steric hindrance around the basic nitrogen centers. This steric shielding prevents the guanidine (B92328) from acting as a nucleophile, a common side reaction for many other strong bases. researchgate.net This combination of high basicity and low nucleophilicity makes sterically hindered guanidines valuable reagents in organic synthesis, capable of deprotonating very weakly acidic substrates without engaging in unwanted nucleophilic attack. rsc.org

Table 1: Comparison of Basicity of Selected Guanidines

| Guanidine Derivative | pKa in Acetonitrile | Classification |

|---|---|---|

| 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | 23.3 | Superbase |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | 24.3 | Superbase |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.0 | Superbase |

The strong, non-nucleophilic basicity of sterically hindered guanidines makes them excellent catalysts for carbon-carbon bond forming reactions that proceed via enolate or related anionic intermediates. One prominent example is the Michael addition, a fundamental reaction in organic synthesis that involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

While specific studies detailing the use of pentabutylguanidine in Michael additions are not prevalent in the reviewed literature, the catalytic activity of other sterically hindered guanidines is well-documented. nih.govrsc.org In these reactions, the guanidine catalyst deprotonates the Michael donor to generate the active nucleophile, which then attacks the Michael acceptor. The guanidinium ion formed in the process can also play a role in stabilizing the resulting intermediate through hydrogen bonding.

The general mechanism for a guanidine-catalyzed Michael addition can be outlined as follows:

Deprotonation of the Michael donor by the guanidine base to form an enolate and a protonated guanidinium ion.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Proton transfer from the guanidinium ion to the resulting enolate to regenerate the catalyst and form the final product.

The use of chiral guanidines has also been extensively explored in asymmetric Michael additions, demonstrating their ability to induce stereoselectivity.

The chemical fixation of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a research area of significant interest. Guanidines have been shown to be effective catalysts and reagents for CO2 capture and activation. Their basic nature allows them to react with CO2, which is a weak Lewis acid.

Studies on guanidines such as 1,1,3,3-tetramethylguanidine (TMG) have demonstrated that they can reversibly capture CO2. The reaction typically involves the nucleophilic attack of a nitrogen atom of the guanidine onto the carbon atom of CO2, forming a carbamate species. This activation of CO2 facilitates its subsequent reaction with other substrates.

In the context of catalysis, guanidines can promote the reaction of CO2 with various nucleophiles, such as amines and alcohols, to produce valuable products like ureas, carbamates, and cyclic carbonates. For example, the reaction of CO2 with 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione can be catalyzed by guanidines. The catalytic cycle in such reactions often involves the guanidine acting as a base to deprotonate the substrate, which then reacts with CO2.

While direct catalytic data for pentabutylguanidine in CO2 fixation is limited in the available literature, its high basicity suggests it would be a competent catalyst for such transformations, similar to other well-studied guanidines.

Transition Metal-Guanidine Complexes as Catalysts

In addition to their role as organocatalysts, guanidines can also serve as versatile ligands for transition metals, forming complexes with a wide range of catalytic applications. The nitrogen atoms of the guanidine moiety can coordinate to a metal center, and the electronic and steric properties of the resulting complex can be fine-tuned by modifying the substituents on the guanidine.

Guanidines are excellent N-donor ligands due to their ability to delocalize a positive charge upon coordination to a metal ion, leading to strong and stable complexes. researchgate.net The synthesis of guanidine-based ligands can be achieved through various methods, often involving the reaction of a carbodiimide with an amine or the guanylation of an amine with a suitable reagent.

Sterically hindered guanidines, such as pentabutylguanidine, can be synthesized by the reaction of Vilsmeier salts, derived from tetra-alkylureas, with primary amines. The bulky alkyl groups on the guanidine ligand play a crucial role in controlling the coordination environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex.

Guanidines can coordinate to metal centers in several ways:

As a neutral, monodentate ligand through one of the nitrogen atoms.

As a neutral, bidentate ligand, particularly in the case of bis(guanidines).

As a monoanionic, bidentate ligand (a guanidinate) after deprotonation of an N-H bond.

The versatility in coordination modes allows for the design of a wide array of metal-guanidine complexes with tailored properties for specific catalytic applications.

Transition metal complexes featuring guanidine-based ligands have demonstrated catalytic activity in a variety of organic transformations. The specific application often depends on the choice of both the metal and the guanidine ligand.

Examples of catalytic applications of transition metal-guanidine complexes include:

Palladium-catalyzed cross-coupling reactions: Guanidine ligands have been employed in Heck and Suzuki coupling reactions.

Polymerization reactions: Copper complexes with guanidine ligands have been used as catalysts for atom transfer radical polymerization (ATRP). Zinc and zirconium complexes with guanidine-phenolate ligands have been investigated for the ring-opening polymerization of lactide.

Hydrogenation and transfer hydrogenation: Chiral guanidine ligands have been used in combination with metals like copper and iridium for asymmetric hydrogenation reactions.

Hydroamination and hydroaminoalkylation: Tantalum complexes with guanidinate ligands have been shown to be effective for the hydroaminoalkylation of alkenes.

The introduction of sterically demanding substituents on the guanidine ligand can significantly impact the performance of the catalyst by creating a specific steric environment around the metal center, which can enhance selectivity. While specific examples of pentabutylguanidine in these catalytic systems are not extensively reported, the general principles of ligand design suggest that its steric bulk could be advantageous in certain catalytic processes.

Table 2: Examples of Catalytic Applications of Transition Metal-Guanidine Complexes

| Metal | Guanidine Ligand Type | Catalytic Application |

|---|---|---|

| Palladium | Monoguanidine | Heck and Suzuki cross-coupling |

| Copper | Monoguanidine (e.g., TMG) | Atom Transfer Radical Polymerization (ATRP) |

| Zinc | Guanidine-phenolate | Ring-Opening Polymerization (ROP) of lactide |

| Iridium | Guanidinate | Cross-dimerization of acetylenes |

Organometallic Guanidinato Complexes in Catalysis

Guanidines, upon deprotonation, form guanidinate anions that serve as highly versatile ligands in organometallic and coordination chemistry. nih.govresearchgate.net These monoanionic ligands can coordinate to a wide array of metal centers across the periodic table, forming stable organometallic guanidinato complexes. nih.govmdpi.com The steric and electronic properties of these complexes can be finely tuned by modifying the substituents on the guanidine backbone, which in turn influences their catalytic activity. mdpi.com

These complexes have demonstrated significant catalytic potential in numerous organic transformations. For instance, aluminum guanidinato complexes are very active catalysts for the conversion of styrene oxide and CO2 into the corresponding cyclic carbonate. mdpi.comacs.org Similarly, zinc-based guanidinato complexes have been shown to catalyze the Tishchenko reaction and the guanylation of amines. mdpi.comacs.org The catalytic activity of these metal complexes is often superior to that of the free guanidine ligands, which is attributed to the Lewis acidity of the metal center enhancing the activation of substrates. acs.org For example, in the synthesis of cyclic carbonates from epoxides and CO2, the Al(III) center is believed to be more efficient at activating the epoxide ring than the hydrogen-bonding mechanism of a free guanidine. acs.org

The diverse coordination modes of guanidinato ligands allow them to stabilize metal centers and facilitate catalytic cycles in reactions such as hydrogenation, hydrosilylation, and the reduction of unsaturated aldehydes and ketones. mdpi.com

Heterogeneous Guanidine-Based Catalytic Systems

Immobilizing guanidine catalysts onto solid supports creates heterogeneous systems that offer significant advantages, including ease of separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. rsc.orgrsc.orgnih.gov These features are crucial for developing more sustainable and industrially viable chemical processes. rsc.org

Several strategies have been employed to create heterogeneous guanidine catalysts. One common approach involves covalently grafting guanidine moieties onto the surface of porous materials like silica (SiO2). rsc.orgrsc.org For example, guanidine-functionalized mesoporous silica has been developed as a metal-free heterogeneous catalyst for the chemical recycling of plastics like polyethylene terephthalate (PET) and polylactic acid (PLA). rsc.orgrsc.orgucc.ie These catalysts have proven effective in the glycolysis of PET and the methanolysis of PLA, demonstrating their versatility. rsc.orgrsc.org

Another approach involves using simple guanidine salts in combination with co-catalysts in a dual heterogeneous system. A system composed of guanidine hydrochloride and zinc iodide (ZnI2) has been shown to be a highly efficient heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates from CO2 and epoxides under mild conditions. mdpi.comresearchgate.net The synergistic effect between the guanidine salt and the Lewis acidic co-catalyst is crucial for the high catalytic activity observed. mdpi.com

| Catalyst System | Support/Co-catalyst | Application | Key Finding |

| Guanidine-functionalized SiO2 | Porous Silica | PET Glycolysis & PLA Methanolysis | Effective metal-free catalyst for plastic depolymerization. rsc.orgrsc.org |

| Guanidine Hydrochloride | ZnI2 | CO2 Cycloaddition to Epoxides | Highly efficient dual catalyst system under mild, solvent-free conditions. mdpi.com |

Catalysis in Polymerization Processes

Guanidines have emerged as exceptionally potent organocatalysts for various polymerization processes. Their strong basicity allows them to activate monomers and initiating species effectively. Acyclic guanidines, in particular, have been demonstrated to be effective catalysts for the living ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.net Furthermore, guanidine derivatives serve as excellent ligands in metal-mediated polymerization, including living radical polymerization techniques. nih.govnih.gov

Controlled Living Ring-Opening Polymerization

Guanidine-based catalysts are highly efficient for the controlled living ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). researchgate.netacs.org The "living" nature of this polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.05), which is characteristic of a well-controlled process. acs.org

Acyclic guanidines catalyze the ROP through a mechanism that involves the activation of the initiating alcohol and the stabilization of tetrahedral intermediates via hydrogen bonding. researchgate.net This dual activation pathway facilitates the ring-opening of the monomer and its subsequent addition to the growing polymer chain. While acyclic guanidines are generally less basic than cyclic counterparts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), they still provide excellent control over the polymerization. researchgate.netacs.org

Metal-guanidinate complexes, particularly with zinc and iron, have also proven to be robust and highly active catalysts for the ROP of lactide, even under industrially relevant conditions such as high temperatures and in the absence of solvents. nih.gov These metal complexes can be more active than traditional tin-based catalysts and offer the advantage of being more biocompatible. nih.gov

| Catalyst | Monomer | Initiator | Mₙ ( g/mol ) | PDI |

| Acyclic Guanidine | L-Lactide | Benzyl (B1604629) Alcohol | 17,900 | 1.05 |

| Zn(II)-Guanidinate Complex | L-Lactide | Benzyl Alcohol | 15,100 | 1.07 |

| Fe(II)-Guanidinate Complex | rac-Lactide | Benzyl Alcohol | 28,500 | 1.15 |

Living Radical Polymerization

Guanidines also play a crucial role as ligands in metal-catalyzed living radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). nih.govnih.govmdpi.com ATRP is a powerful technique for synthesizing well-defined polymers with complex architectures from a wide range of vinyl monomers. nih.gov The control in ATRP is achieved through a rapid and reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex. mdpi.com

Copper and iron complexes featuring guanidine-based ligands have been shown to be highly active catalysts for the ATRP of monomers like styrene. nih.govnih.gov The guanidine ligands stabilize the different oxidation states of the metal center (e.g., Cu(I) and Cu(II)) that are involved in the activation/deactivation cycle of the polymerization. nih.govmdpi.com This stabilization leads to a well-controlled polymerization, yielding polymers with narrow weight distributions. nih.gov Interestingly, some iron guanidine catalysts are capable of performing ROP and ATRP simultaneously in an orthogonal fashion, enabling the one-pot synthesis of block copolymers from cyclic esters and vinyl monomers. nih.gov

| Catalyst System | Monomer | Mₙ ( g/mol ) | PDI |

| TMGpy/CuBr | Styrene | 9,800 | 1.25 |

| DMEGpy/CuBr | Styrene | 10,500 | 1.21 |

| Iron Guanidine Complex | Styrene | 12,300 | 1.18 |

Photoswitchable Guanidine Catalysts

A sophisticated application of guanidines in catalysis is the development of photoswitchable systems, where the catalytic activity can be controlled by an external light stimulus. beilstein-journals.orgbeilstein-journals.orgrsc.org This approach offers high spatiotemporal control over the polymerization process. beilstein-journals.org

To create a photoswitchable guanidine catalyst, a photochromic moiety, such as an azobenzene unit, is incorporated into the guanidine structure. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The azobenzene unit can reversibly isomerize between its E and Z forms upon irradiation with light of specific wavelengths. beilstein-journals.orgnih.gov This isomerization induces a significant conformational change in the catalyst molecule. In the "off" state, the catalyst is designed to be inactive, for example, through the formation of an intramolecular hydrogen bond that blocks the active site. Upon irradiation, the photoisomerization to the "on" state breaks this internal interaction, activating the guanidine's catalytic function for processes like the ROP of lactide. beilstein-journals.orgnih.gov

While the development of highly efficient photoswitchable guanidine catalysts is still an active area of research, initial studies have successfully demonstrated the principle of using light to gate their catalytic activity. beilstein-journals.orgbeilstein-journals.org For one reported azobenzene-containing guanidine, the E-isomer was catalytically inactive for the ROP of rac-lactide. beilstein-journals.org The reversible photoisomerization to the Z-isomer was demonstrated, representing a key step toward creating a light-activated polymerization catalyst. beilstein-journals.orgbeilstein-journals.org

Pentabutylguanidine in Materials Science and Advanced Materials Development

Incorporation into Ionic Liquids

Guanidinium (B1211019) salts are a prominent class of cations used in the synthesis of ionic liquids (ILs), which are salts with melting points below 100°C. These materials are valued for their negligible volatility, high thermal stability, and intrinsic ionic conductivity. The structure of the guanidinium cation, featuring a central carbon bonded to three nitrogen atoms, allows for extensive charge delocalization, which contributes to low melting points and stability.

Guanidinium Salt-Based Ionic Liquid Architectures

The architecture of guanidinium-based ILs is highly tunable. Up to six alkyl groups can be attached to the nitrogen atoms, allowing for precise control over the cation's size, symmetry, and functionality. Hexa-alkylguanidinium salts are a common architecture, where the alkyl chains (e.g., butyl, ethyl, propyl) influence the physical properties of the resulting IL. The delocalized positive charge across the central carbon and three nitrogen atoms is a key feature that lowers the melting point.

These cations are paired with a variety of anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻), to form the final ionic liquid. The choice of both the cation's alkyl substituents and the anion determines the final properties of the IL.

Design of Ionic Liquids with Tailored Properties

The design of guanidinium ILs allows for tailoring properties for specific applications. Increasing the length or number of alkyl side chains, such as using butyl groups, generally enhances the solubility of the IL in non-polar solvents and increases its viscosity due to stronger van der Waals forces.

Key properties like thermal stability, viscosity, and density can be systematically adjusted. For instance, the selection of the anion has a significant impact; imide-type anions can decrease glass transition temperatures and accelerate dynamics. Similarly, the nature of the alkyl chains—whether they are simple alkyl groups or contain other functional groups like ethers—also influences the liquid's structure and behavior. This high degree of tunability makes guanidinium-based ILs attractive for applications ranging from electrolytes in batteries to specialized solvents in organic synthesis and gas capture technologies.

Below is a table summarizing the influence of structural modifications on the properties of guanidinium-based ionic liquids:

| Structural Modification | Effect on Property | Rationale |

| Increasing Alkyl Chain Length (e.g., from methyl to butyl) | Increases viscosity and solubility in non-polar solvents. | Enhanced van der Waals forces between the longer alkyl chains. |

| Using Asymmetrical Cations | Tends to lower the melting point. | Reduced symmetry disrupts crystal lattice formation. |

| Choice of Anion (e.g., Imide vs. Halide) | Significantly alters viscosity, thermal stability, and transport properties. | Anion size, shape, and charge distribution affect ion mobility and intermolecular forces. |

| Incorporating Functional Groups (e.g., ethers) | Can lower glass transition temperature and alter chain conformation. | Functional groups can introduce conformational flexibility and change intermolecular interactions. |

Role in Polymeric Materials Synthesis and Functionalization

The guanidinium group is a valuable functional moiety in polymer chemistry, imparting properties such as charge, high basicity, and biological activity to macromolecular structures. Polymers incorporating these groups can be synthesized through various methods, including the polymerization of guanidinium-containing monomers or by post-polymerization functionalization.

Polyguanidinium Derivatives in Polymer Chemistry

Polyguanidiniums are polymers that feature guanidinium groups either in the polymer backbone or as side chains. These derivatives are synthesized for a range of applications, leveraging the inherent properties of the guanidinium moiety. For example, polyguanidinium side-chain functionalized polycarbodiimides have been created by reacting an azido (B1232118) guanidinium salt with alkyne-functionalized polycarbodiimides. Another approach involves the polycondensation of a guanidine (B92328) salt with a diamine at elevated temperatures. These cationic polymers are explored for their antimicrobial properties and their ability to interact with biological molecules.

Ring-Opening Metathesis Polymerization (ROMP) for Guanidine-Containing Polymers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined structures and molecular weights from strained cyclic olefins. This method has been successfully applied to create polymers containing guanidinium groups. The process typically involves the polymerization of a cyclic monomer, such as an oxanorbornene, that has been functionalized with a protected guanidinium group.

The synthesis starts with a monomer bearing the necessary functionality, which is then polymerized using a suitable catalyst, like a Grubbs' catalyst. Following polymerization, a deprotection step reveals the guanidinium functionality on the polymer side chains. This approach allows for the creation of water-soluble, amphiphilic polymers with a high density of cationic charges, which have been investigated for their potent antibacterial activities.

Dendrimer Architectures Functionalized with Guanidine Units

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Functionalizing the surface of dendrimers with guanidinium groups creates architectures with a high density of peripheral cationic charges, which are of significant interest in biomedical applications.

The synthesis typically involves taking a pre-formed dendrimer core, such as polyamidoamine (PAMAM), and modifying its terminal amine groups. A common method is the guanidinylation of these primary amines using reagents like 1H-pyrazole-1-carboxamidine. This post-synthesis modification allows for precise control over the number of guanidine units on the dendrimer surface. For instance, studies have shown that modifying a 4th generation PAMAM dendrimer to have 6 or 12 guanidine groups significantly enhances its interaction with liposomes.

These guanidinium-functionalized dendrimers are investigated as molecular transporters capable of crossing cell membranes, mimicking the function of cell-penetrating peptides. The high density of guanidinium groups on the periphery is crucial for this activity, making these dendrimers effective carriers for therapeutic agents like DNA and RNA.

Functionalization of Nanomaterials (e.g., Magnetite Nanoparticles)

Generally, the process of functionalizing magnetite nanoparticles can be achieved through co-precipitation methods followed by the introduction of the functionalizing agent. For instance, other guanidine-based compounds, like 1,5,7-triazabicyclo researchgate.netresearchgate.netdec-5-ene (TBD) and 1,1,3,3-tetramethylguanidine (B143053) (TMG), have been successfully anchored onto both uncoated and silica-coated iron oxide nanoparticles. researchgate.netrsc.org This functionalization is typically confirmed through various characterization techniques.

Table 1: General Characterization Techniques for Functionalized Magnetite Nanoparticles

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Confirms the crystalline structure of the magnetite core, such as the cubic inverse spinal framework. mdpi.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Indicates the presence of the functional groups from the anchored molecule on the nanoparticle surface. rsc.org |

| Transmission Electron Microscopy (TEM) | Determines the average particle size and morphology of the nanoparticles. rsc.org |

| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties, such as superparamagnetism and saturation magnetization. mdpi.com |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability and the amount of organic material coated on the nanoparticles. rsc.org |

In studies involving other guanidine compounds, the resulting functionalized nanoparticles have exhibited average particle sizes in the range of 10 to 12 nm and have shown superparamagnetic behavior at room temperature. researchgate.netrsc.orgmdpi.com For example, nanoparticles functionalized with a multipotent antioxidant (MPAO) had an average particle size of 10 nm and a saturation magnetization value of 45 emu g⁻¹. mdpi.com Similarly, nanoparticles functionalized with TBD and TMG had particle sizes between 11 and 12 nm. researchgate.netrsc.org While these findings highlight the potential of guanidinium compounds in nanomaterial science, further research is needed to explore and document the specific effects and potential advantages of using pentabutylguanidine in the functionalization of magnetite nanoparticles.

Development of Smart Materials

Smart materials, also known as responsive materials, are designed to exhibit a significant change in one or more of their properties in response to external stimuli such as temperature, pH, light, or magnetic fields. The incorporation of functional molecules onto material surfaces or into polymer matrices is a key strategy in the development of these advanced materials.

Currently, there is a lack of specific published research on the application of pentabutylguanidine in the development of smart materials. However, the inherent properties of the guanidinium group suggest potential avenues for its use in this field. The strong basicity and ability to form stable salts could be exploited to create pH-responsive systems. For example, a polymer matrix incorporating pentabutylguanidine could potentially swell or shrink in response to changes in the acidity of the surrounding environment.

The development of smart materials often involves the grafting or coating of a substrate with a responsive layer. The choice of the functional molecule is crucial for the desired stimulus-response behavior. While pentabutylguanidine's specific role is yet to be explored, the broader class of guanidine compounds has been investigated in various smart material contexts. The investigation into pentabutylguanidine's utility in smart materials would require dedicated research to synthesize and characterize such materials and to evaluate their responsive properties under various stimuli.

Derivatives and Functionalization Strategies of Pentabutylguanidine

Modification of Guanidine (B92328) Groups in Complex Structures

The guanidine group is a key pharmacophore in medicinal chemistry due to its ability to participate in multiple interactions like hydrogen bonding and electrostatic interactions. nih.gov Modifying this group within complex molecules, such as peptides, allows for the fine-tuning of their biological activity and selectivity. nih.govnih.gov

Terminal (Nω) alkylation and acylation are powerful methods for modifying the guanidine group. These modifications can significantly alter the interaction profile of the molecule. For instance, the methylation of the terminal Nω of a guanidine group in integrin ligands can shift the binding selectivity between different integrin subtypes. nih.gov This is because the alkylation blocks specific hydrogen bond interactions, thereby preventing the ligand from binding to one subtype while preserving its affinity for another. nih.gov

The synthesis of these modified guanidines often involves tailor-made precursors. For Nω-alkylated guanidines, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are commonly used. nih.govnih.gov For acylated versions, a derivative of N-Boc-S-methylisothiourea is the precursor of choice. nih.govnih.gov These precursors are then reacted with an amine on the target molecule to transfer the pre-modified guanidine group. nih.govnih.gov

Table 1: Precursors for Terminal Guanidine Modification

| Modification Type | Precursor Compound | Synthetic Utility |

|---|---|---|

| Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Transfers an alkylated guanidine group to a primary amine. nih.govnih.gov |

In the synthesis of complex molecules containing guanidine groups, such as peptides, protecting groups are essential to prevent unwanted side reactions. Orthogonal deprotection strategies allow for the selective removal of one type of protecting group without affecting others, enabling precise, stepwise modifications. bham.ac.uk

A key strategy involves using a protecting group on an amino acid precursor (like ornithine) that can be selectively removed to reveal an amine, which is then converted to a modified guanidine. nih.gov The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an example of a protecting group that is stable under conditions used to remove Fmoc and many side-chain protecting groups but can be selectively cleaved using hydrazine. nih.govcreative-peptides.com This allows for the specific deprotection and subsequent guanidinylation at a desired position in the molecule. nih.gov

Table 2: Examples of Orthogonal Protecting Groups in Guanidine Synthesis

| Protecting Group | Used For | Removal Conditions | Orthogonal To |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | α-Amino groups | Acidic conditions (e.g., TFA) creative-peptides.com | Fmoc, Dde |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino groups | Basic conditions (e.g., piperidine) creative-peptides.com | Boc, Trt, tBu, Dde |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Side-chain amines (for later guanidinylation) | 2% Hydrazine in DMF nih.govcreative-peptides.com | Fmoc, Boc, TFA-labile side-chain groups |

Multi-functionalization of Guanidinium (B1211019) Ions

The guanidinium ion's positive charge and ability to form multiple hydrogen bonds make it a valuable functional group for enhancing molecular interactions. rsc.orgnih.gov Multi-functionalization refers to incorporating multiple guanidinium groups into a larger molecule or material to amplify these effects. This approach is used to improve the binding affinity of molecules to biological targets like RNA or phospholipid bilayers. rsc.orgnih.gov

The multivalent interactions created by multiple guanidinium groups can lead to a significant increase in binding strength compared to a single functional group. nih.gov For example, functionalizing gold nanoparticles with multiple guanidinium-terminated ligands allows them to interact strongly and specifically with the phosphate residues of phospholipid membranes through a network of hydrogen bonds. nih.gov Similarly, adding a guanidine moiety to natural alkaloids has been shown to enhance their RNA binding affinity by more than tenfold. rsc.org This enhancement is attributed to favorable electrostatic interactions and the formation of strong hydrogen bonds between the guanidinium group and the RNA target. rsc.org

Integration into Macrocyclic Frameworks (e.g., Pillararenes)

Macrocyclic hosts are molecules with cavity-containing structures capable of binding guest molecules. Pillararenes are a class of macrocycles with a unique pillar-shaped architecture that makes them excellent platforms for creating sophisticated receptors and sensors. nih.govnih.gov Their structure consists of hydroquinone units linked by methylene bridges at their para-positions, and they can be readily functionalized. nih.gov

Integrating guanidinium groups into these macrocyclic frameworks, such as pillararenes, combines the host-guest properties of the macrocycle with the strong binding capabilities of the guanidinium ion. This creates powerful receptors for anionic or electron-rich guest molecules. The rigid structure of the pillararene preorganizes the attached guanidinium groups, positioning them for optimal interaction with a target guest, which can lead to high binding affinity and selectivity. nih.gov

Tailoring Substitution Patterns for Enhanced Performance

The performance of a guanidine-containing compound can be precisely controlled by tailoring the substitution patterns on its nitrogen atoms. The number, type, and position of substituents influence the molecule's steric and electronic properties, which in turn affect its reactivity and binding characteristics. nih.gov

For instance, in the development of anticancer agents, modifying the substituents on novel guanidine derivatives was found to directly impact their DNA binding affinity. nih.gov Compounds featuring electron-donating groups in combination with halogens exhibited enhanced binding to the minor groove of DNA. nih.gov The electronic properties of the substituents, as indicated by parameters like the HOMO-LUMO energy gap, are critical for chemical reactivity and the potential for interaction with biological targets. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov By systematically varying these substitution patterns, researchers can optimize the desired properties of guanidine derivatives for specific applications. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Guanidine, pentabutyl- |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine |

| N-Boc-S-methylisothiourea |

| Ornithine |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of multi-substituted guanidines is a field of continuous development, aiming for higher efficiency, milder conditions, and greater substrate scope. While general methods for creating sterically hindered, penta-substituted guanidines exist, specific high-yield, scalable synthetic routes tailored for Guanidine (B92328), pentabutyl- are not extensively documented in publicly available research.

A patented novel synthesis for sterically hindered penta-substituted guanidines involves a process where an isocyanate is reacted with a di-substituted amine, or a urea (B33335) is reacted with a mono-substituted amine to form a tri-substituted urea. google.com This intermediate is then treated with an activating agent before reacting with a second di-substituted amine. google.com The adaptation and optimization of such methodologies specifically for the butyl substituents would be a valuable research direction. Future exploration could focus on:

Catalytic Guanylation: Investigating transition-metal-catalyzed methods or organocatalytic approaches to construct the pentabutylguanidine core from readily available precursors.

Flow Chemistry: Developing continuous flow processes for the synthesis of pentabutylguanidine to enhance safety, efficiency, and scalability.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to reduce the environmental impact of its synthesis.

Table 1: Potential Synthetic Routes for Pentabutylguanidine

| Methodology | Precursors | Potential Advantages |

|---|---|---|

| Modified Carbodiimide Route | Dibutylcarbodiimide, Dibutylamine | Direct, potential for high atom economy |

| Thiourea-based Synthesis | Pentabutylthiourea | Established route for guanidines, requires desulfurization |

| Catalytic Guanylation | Butylamine, Guanylating Agent | Potentially milder conditions, higher functional group tolerance |

Note: This table represents potential future research directions as specific data for Guanidine, pentabutyl- is limited.

Expanding the Scope of Catalytic Applications

Guanidines are widely used as strong, non-nucleophilic Brønsted bases in organic synthesis. While various substituted guanidines have been employed in a multitude of reactions, the catalytic activity of Guanidine, pentabutyl- remains a largely unexplored area. The specific steric and electronic properties conferred by the five butyl groups could lead to unique reactivity and selectivity.

Future research should systematically evaluate the catalytic potential of pentabutylguanidine in reactions such as:

Transesterification for biodiesel production.

Michael additions.

Henry (nitroaldol) reactions.

Polymerization reactions, such as the ring-opening polymerization of lactide.

Systematic studies comparing its performance against established guanidine catalysts like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (B143053) (TMG) would be crucial to delineate its specific advantages.

Advanced Materials Integration and Functionalization

The incorporation of guanidinium (B1211019) moieties into polymers and materials is a growing field, leading to applications in areas such as antimicrobial surfaces, CO2 capture, and dynamic covalent networks. There is currently a lack of research on the integration of Guanidine, pentabutyl- into advanced materials.

Prospective research avenues include:

Polymer Functionalization: Developing methods to covalently attach pentabutylguanidine to polymer backbones or surfaces to create functional materials. The bulky butyl groups could influence the material's surface properties, such as hydrophobicity.

Dynamic Materials: Investigating the use of the pentabutylguanidine moiety in covalent adaptable networks (CANs) through reactions like thermal guanidine metathesis. semanticscholar.org

Supramolecular Chemistry: Exploring the non-covalent interactions of pentabutylguanidine and its protonated form for the development of self-assembling systems or molecular receptors.

Deepening Mechanistic Understanding through Integrated Approaches

A thorough understanding of reaction mechanisms is fundamental to catalyst optimization and the rational design of new processes. For Guanidine, pentabutyl-, detailed mechanistic studies of its potential catalytic cycles are absent from the current literature.

An integrated approach combining experimental and computational methods would be necessary to elucidate its mode of action. Key areas for investigation would include:

Kinetic Studies: Performing kinetic analysis of reactions catalyzed by pentabutylguanidine to determine rate laws and activation parameters.

Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to identify and characterize reaction intermediates.

Isotope Labeling Studies: Employing isotopic labeling to trace the pathways of atoms and functional groups throughout a reaction.

These experimental approaches, when combined with the computational methods discussed below, could provide a comprehensive picture of how pentabutylguanidine functions as a catalyst. rsc.orgrsc.org

Table 2: Proposed Mechanistic Investigation Techniques for Pentabutylguanidine Catalysis

| Technique | Objective | Expected Outcome |

|---|---|---|

| In-situ NMR Spectroscopy | Identify and characterize intermediates | Structural information on transient species |

| Kinetic Isotope Effect (KIE) | Probe transition state structure | Insight into bond-breaking/forming steps in the rate-determining step |

| Computational DFT Modeling | Map potential energy surface | Energetic profiles of reaction pathways and transition states |

Note: This table represents potential future research directions as specific data for Guanidine, pentabutyl- is limited.

Computational Design and Prediction of Novel Pentabutylguanidine Analogs

In silico methods are powerful tools for accelerating the discovery and optimization of molecules with desired properties. nih.govfrontiersin.org Computational modeling has not yet been significantly applied to Guanidine, pentabutyl- or its derivatives.

Future computational research could powerfully guide experimental efforts in several ways:

QSAR (Quantitative Structure-Activity Relationship): If a catalytic application is identified, QSAR models could be developed to correlate the structural features of pentabutylguanidine analogs with their catalytic activity, guiding the design of more effective catalysts. nih.gov

Molecular Docking and Dynamics: In the context of materials science or biological applications, molecular docking could predict the binding interactions of pentabutylguanidine with target proteins or surfaces.

Reaction Mechanism Simulation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, calculate transition state energies, and rationalize experimentally observed reactivity and selectivity. nih.gov

This predictive power would enable a more targeted and efficient approach to synthesizing and testing novel analogs of pentabutylguanidine for specific applications, moving beyond simple trial-and-error experimentation. fortunejournals.comresearchgate.net

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing pentabutyl-guanidine to ensure reproducibility?

Answer:

Synthesis of pentabutyl-guanidine should follow optimized protocols for guanidine derivatives, starting with nucleophilic substitution reactions between cyanamide and pentabutylamine under controlled pH and temperature. Characterization requires multi-modal validation :

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., δ 3.2–3.5 ppm for N–CH₂ groups).

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98%).

- Mass Spectrometry (MS) for molecular weight verification (expected [M+H]⁺ ~ 285.4 g/mol).

Document all parameters (solvents, catalysts, reaction times) meticulously to enable replication . For novel compounds, include elemental analysis and X-ray crystallography data in supplementary materials .

Advanced: How can researchers investigate pentabutyl-guanidine’s interactions with biomolecular systems (e.g., DNA polymerases)?

Answer:

To study interactions with enzymes like Taq DNA polymerase:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd).

- Conduct molecular dynamics (MD) simulations (as in phosphoryl guanidine studies) to identify critical binding residues and conformational changes .

- Validate findings with primer extension assays under varying Mg²⁺ concentrations to assess inhibition/activation effects. Include negative controls (unmodified oligonucleotides) and replicate trials to address variability .

Basic: What analytical frameworks are suitable for assessing pentabutyl-guanidine’s stability under different experimental conditions?

Answer:

Adopt a stability-indicating protocol :

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- UV-Vis spectroscopy under accelerated degradation conditions (e.g., 40°C, 75% humidity) to track absorbance shifts.

- Chromatographic monitoring (HPLC or GC-MS) for degradation byproducts.

Use Arrhenius kinetics to extrapolate shelf-life. Report deviations from ideal conditions (e.g., solvent polarity, light exposure) to contextualize results .

Advanced: How should researchers resolve contradictions in reported catalytic properties of pentabutyl-guanidine across studies?

Answer:

Contradictions often arise from divergent synthesis routes or assay conditions. Address this by:

- Meta-analysis of published protocols to identify critical variables (e.g., solvent purity, reaction time).

- Standardized benchmarking : Compare catalytic efficiency (turnover number, kcat/Km) using a common substrate (e.g., p-nitrophenyl acetate).

- Cross-validation with orthogonal techniques (e.g., kinetic assays vs. computational docking). Apply FINER criteria to evaluate study feasibility and relevance to your hypothesis .

Advanced: What experimental designs are optimal for studying pentabutyl-guanidine’s compatibility with enzymatic assays?

Answer:

Design dose-response experiments with:

- Enzyme activity assays (e.g., colorimetric NADH depletion for dehydrogenases).

- Inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Fluorescence quenching studies to probe conformational changes in enzymes.

Account for solvent effects (e.g., DMSO concentrations >1% may denature proteins). Pre-incubate enzymes with pentabutyl-guanidine to assess time-dependent inactivation .

Advanced: How can computational modeling enhance the study of pentabutyl-guanidine’s supramolecular interactions?

Answer:

Leverage density functional theory (DFT) for electronic structure analysis and MD simulations (AMBER/CHARMM force fields) to model:

- Host-guest interactions with cyclodextrins or calixarenes.

- Solvent effects on aggregation behavior.

Validate predictions with small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) . Share simulation parameters (e.g., temperature, pressure, box size) in supplementary files for reproducibility .

Basic: What frameworks ensure rigorous formulation of research questions for pentabutyl-guanidine studies?

Answer:

Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.